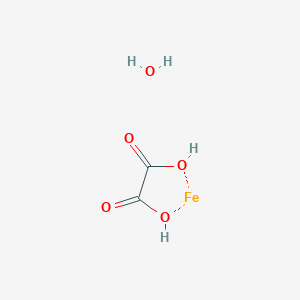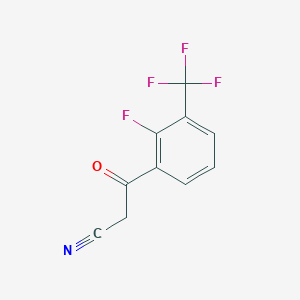
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile, commonly referred to as 2F-BOTFB, is an organic compound composed of two fluorine atoms, one oxygen atom, three trifluoromethyl groups, and one benzenepropanenitrile group. This compound has been extensively studied in recent years due to its potential applications in various fields, including drug synthesis and development, organic synthesis, and analytical chemistry. In
科学的研究の応用
2F-BOTFB has been studied extensively in recent years due to its potential applications in various scientific fields. For example, it has been used in the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, it has been used in the synthesis of various organic compounds, including polymers, dyes, and pigments. Furthermore, it has been used in the development of various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
作用機序
The mechanism of action of 2F-BOTFB is not yet fully understood. However, it is believed that it may act as a proton-transfer catalyst, whereby it can facilitate the transfer of protons from one molecule to another. This mechanism has been proposed to explain the observed reactivity of 2F-BOTFB in various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-BOTFB are not yet fully understood. However, it has been suggested that it may have some potential therapeutic applications due to its ability to interact with various enzymes and receptors. For example, it has been proposed that 2F-BOTFB may have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using 2F-BOTFB in laboratory experiments is its high reactivity and stability. This makes it ideal for use in organic synthesis reactions, as it can facilitate the formation of various products in a relatively short period of time. However, it should be noted that 2F-BOTFB is sensitive to light and moisture, which can lead to degradation of the compound. In addition, it is important to use appropriate protective equipment and safety measures when handling 2F-BOTFB, as it is toxic in nature.
将来の方向性
As 2F-BOTFB has been studied extensively in recent years, there are numerous potential future directions for its use. These include the development of new drugs and organic compounds, the development of new analytical techniques, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to further understand the mechanism of action of 2F-BOTFB, as well as its biochemical and physiological effects.
合成法
2F-BOTFB can be synthesized in a two-step process. The first step involves the condensation of 2-fluorobenzaldehyde and trifluoromethylacetonitrile to form 2-fluoro-beta-oxo-3-(trifluoromethyl)benzaldehyde. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as piperidine. The second step involves the condensation of the resulting aldehyde with propionitrile to form 2F-BOTFB. This reaction is typically carried out in the presence of a Lewis acid, such as boron trifluoride, and a solvent, such as dimethylformamide.
特性
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVEKQUMMAFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
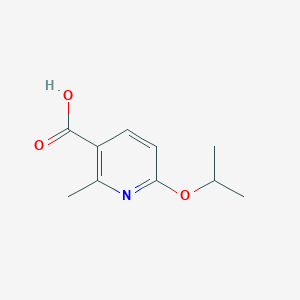
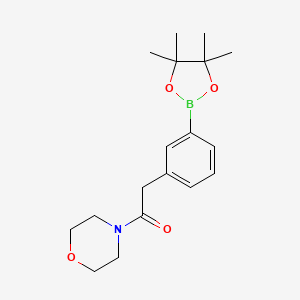
![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)
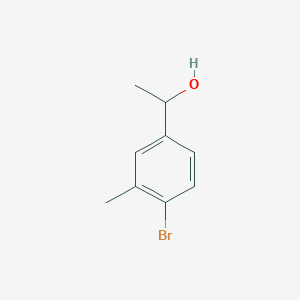
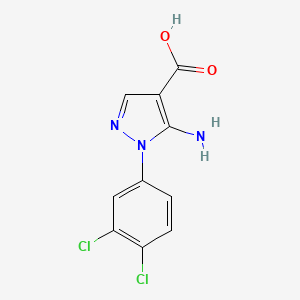
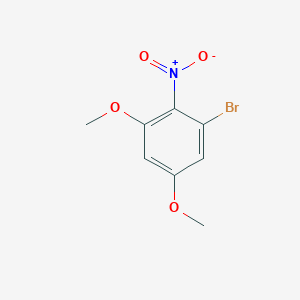
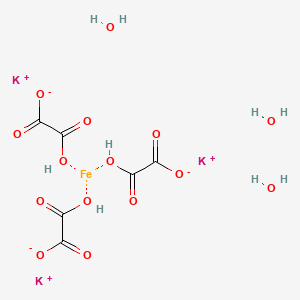
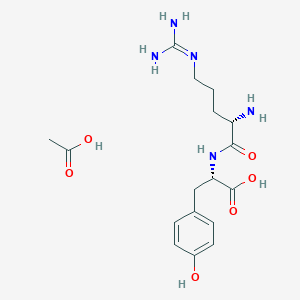

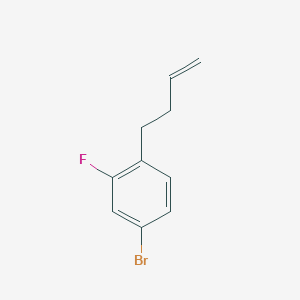
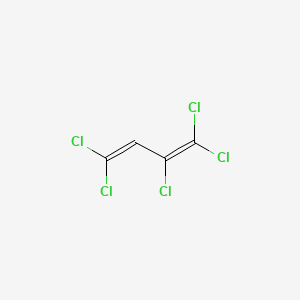
![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)
